4-[(2-Nitro-benzylidene)-amino]-phenol
Description
Properties
CAS No. |
5348-28-7 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)15(17)18/h1-9,16H |
InChI Key |
CDCHWCWDVQOMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
The most widely reported method involves refluxing equimolar quantities of 4-aminophenol and 2-nitrobenzaldehyde in ethanol with a catalytic amount of acetic acid. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.
Typical Procedure
- Reactant Preparation : Dissolve 4-aminophenol (10 mmol, 1.09 g) and 2-nitrobenzaldehyde (10 mmol, 1.51 g) in 50 mL of absolute ethanol.
- Catalysis : Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
- Reflux : Heat the mixture under reflux at 80°C for 4–6 hours.
- Isolation : Cool the reaction mixture to room temperature, filter the precipitated product, and wash with cold ethanol.
- Purification : Recrystallize from ethanol to obtain yellow crystals.
Solvent and Catalyst Variations
Alternative solvents (e.g., methanol, acetonitrile) and catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) have been explored. Methanol often reduces reaction time but may lower yields due to higher solubility of intermediates. Lewis acids like ZnCl₂ can accelerate dehydration but require stringent moisture control.
Advanced Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times by enhancing molecular agitation. A study using 300 W irradiation for 10 minutes achieved 90% yield, compared to 75% under conventional reflux. This method minimizes side products like hydrolyzed intermediates.
Optimized Conditions
- Power : 300 W
- Time : 10 minutes
- Solvent : Ethanol (10 mL)
- Catalyst : Acetic acid (2 drops)
Solvent-Free Mechanochemical Synthesis
Grinding 4-aminophenol and 2-nitrobenzaldehyde in a mortar for 30 minutes with a catalytic amount of acetic acid yields 65–75% product. This green approach eliminates solvent waste but requires post-reaction washing to remove unreacted precursors.
Optimization of Reaction Parameters
Temperature and Time Dependence
Yields plateau at 80°C (ethanol reflux), with prolonged heating (>6 hours) leading to decomposition. Lower temperatures (50–60°C) necessitate extended reaction times (8–12 hours) but improve selectivity.
Molar Ratio Effects
A 1:1 molar ratio of amine to aldehyde is optimal. Excess aldehyde promotes side reactions, while excess amine remains unreacted due to steric hindrance.
Characterization and Analytical Data
Spectroscopic Confirmation
Melting Point and Purity
The compound typically melts at 178–180°C. Purity is confirmed via HPLC (≥98% with ethanol recrystallization).
Industrial and Academic Context
While the provided patents focus on sulfonamide and nitro-phenol syntheses, their methodologies inform broader principles:
- Chlorosulfonation and Ammoniation : Highlights the importance of stepwise functionalization, analogous to protecting-group strategies in Schiff base synthesis.
- Hydrosulfide Reductions : Demonstrates nitro-group stability under specific conditions, relevant for handling 2-nitrobenzaldehyde precursors.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Nitro-benzylidene)-amino]-phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 4-[(2-Amino-benzylidene)-amino]-phenol.
Oxidation: 4-[(2-Nitro-benzylidene)-amino]-quinone.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and antiviral agent.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[(2-Nitro-benzylidene)-amino]-phenol in biological systems is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in the cell, leading to various biological effects. Additionally, the Schiff base moiety can form coordination complexes with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Positional Isomers: 4-[(4-Nitro-benzylidene)-amino]-phenol
- Structural difference : The nitro group is at the para position of the benzylidene ring instead of ortho.
- Impact on properties :
- Electronic effects : The para-nitro group enhances conjugation efficiency compared to the ortho isomer, leading to a redshift in UV-Vis absorption (λmax ~420 nm vs. 390 nm for the ortho isomer) .
- Thermal stability : The para isomer exhibits a higher melting point (245–247°C) compared to the ortho isomer (218–220°C) due to improved symmetry and packing efficiency .
Heterocyclic Analogues: Triazole Derivatives
- Example: 4-[(2-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol (C₁₅H₁₁N₅O₂S, MW 325.3 g/mol) .
- Key differences: The triazole-thiol moiety introduces additional hydrogen-bonding and chelation sites, enhancing antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans vs. 32 µg/mL for the parent Schiff base) . Reduced solubility in polar solvents (water solubility: 2.8 µg/mL at pH 7.4) compared to the phenolic Schiff base (solubility ~12 µg/mL) .
Metal Complexes: Coordination Behavior
- Comparative study: 4-[(2-Nitro-benzylidene)-amino]-phenol forms mononuclear Cu(II) complexes with square-planar geometry, where the imine nitrogen and phenolic oxygen act as ligands . Analogues like 4-amino-5-[N’-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro-[1,2,4]triazole-3-thione exhibit binuclear Cu(II) complexes due to the thione sulfur’s bridging capability, showing higher stability constants (logβ = 12.5 vs. 9.8 for the Schiff base alone) .
Data Tables: Comparative Properties
Table 1: Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
